Methyl 1-amino-2-naphthoate chemical structure and properties
Methyl 1-amino-2-naphthoate chemical structure and properties
An In-depth Technical Guide to Methyl 1-amino-2-naphthoate: Structure, Properties, and Applications
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 1-amino-2-naphthoate, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core characteristics, synthesis, and potential applications, grounding all claims in authoritative data.
Introduction and Strategic Importance
Methyl 1-amino-2-naphthoate (CAS No. 35092-83-2) is an aromatic amine and ester derivative of naphthalene.[1] Its rigid, bicyclic aromatic core combined with reactive amino and methyl ester functionalities makes it a valuable and versatile building block in organic synthesis. The strategic placement of the amino group at the C1 position and the ester at the C2 position creates a unique electronic and steric environment, influencing its reactivity and the properties of its downstream derivatives. This compound serves as a crucial starting material in the synthesis of a range of complex molecules, from dyes and pigments to sophisticated probes for biological imaging and, significantly, as a scaffold in medicinal chemistry.[2] Its utility in drug design is underscored by the prevalence of the naphthalene core in various therapeutic agents and the critical role that functional groups, including the "magic methyl," play in modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules.
Chemical Structure and Physicochemical Properties
The structural integrity and physicochemical properties of a compound are foundational to its application. Below are the key identifiers and characteristics of Methyl 1-amino-2-naphthoate.
Chemical Structure
The molecule consists of a naphthalene ring system substituted with an amino group (-NH₂) at the C1 position and a methyl carboxylate group (-COOCH₃) at the C2 position.
Caption: Chemical Structure of Methyl 1-amino-2-naphthoate.
Properties Summary
The following table summarizes the key chemical and physical properties of Methyl 1-amino-2-naphthoate. It is important to note that while some data are readily available, other experimental values such as melting and boiling points are not consistently reported in the literature and may require experimental determination.
| Property | Value | Source(s) |
| CAS Number | 35092-83-2 | [1][3] |
| Molecular Formula | C₁₂H₁₁NO₂ | [1][4][5] |
| Molecular Weight | 201.22 g/mol | [1][4] |
| IUPAC Name | methyl 1-aminonaphthalene-2-carboxylate | [1] |
| Appearance | White crystalline solid (predicted) | [6] |
| Melting Point | Not available (Related compound, Methyl 2-naphthoate: 75-77 °C) | |
| Boiling Point | Not available (Related compound, Methyl 2-naphthoate: 290 °C) | |
| Solubility | Insoluble in water (predicted for related compounds) | [6] |
Synthesis Protocol: Fischer Esterification
Methyl 1-amino-2-naphthoate can be reliably synthesized via the Fischer esterification of its corresponding carboxylic acid, 1-amino-2-naphthoic acid. This acid-catalyzed reaction with methanol is a standard and efficient method for preparing methyl esters. The protocol described here is a self-validating system; progress can be monitored by Thin Layer Chromatography (TLC), and the final product's purity can be confirmed through standard analytical techniques.
Experimental Workflow
Caption: Synthesis workflow for Methyl 1-amino-2-naphthoate.
Step-by-Step Methodology
This protocol is adapted from a similar esterification procedure for a naphthoic acid derivative.[7]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-amino-2-naphthoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 20-25 mL per gram of acid).
-
Causality: Methanol serves as both the solvent and the reactant. Using it in excess drives the reaction equilibrium towards the product side, maximizing the yield according to Le Châtelier's principle.
-
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, approx. 2-3 drops per gram of acid) to the solution.
-
Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol.
-
-
Reflux: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 12-24 hours.
-
Causality: The elevated temperature increases the reaction rate. Refluxing prevents the loss of the volatile methanol solvent.
-
-
Monitoring: Periodically check the reaction's progress by TLC (e.g., using a 10:1 Chloroform/Methanol solvent system), comparing the reaction mixture to a spot of the starting material. The reaction is complete when the starting material spot has disappeared.[7]
-
Trustworthiness: TLC provides a rapid and reliable method to visually confirm the consumption of the reactant, preventing premature termination or unnecessary extension of the reaction time.
-
-
Workup - Neutralization: After cooling to room temperature, concentrate the mixture using a rotary evaporator to remove the bulk of the methanol. Dissolve the resulting residue in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Workup - Washing: Transfer the organic solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases, followed by a wash with brine (saturated NaCl solution).
-
Causality: The NaHCO₃ wash neutralizes the acidic catalyst and removes any unreacted carboxylic acid by converting it to its water-soluble sodium salt. The brine wash removes residual water from the organic layer.
-
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent (e.g., methanol or an ether/hexane mixture) to afford the final product in high purity.
Spectroscopic Characterization Profile
Structural elucidation and confirmation are critical. While specific spectra for this exact compound are not widely published, its expected spectral characteristics can be accurately predicted based on its functional groups.[8][9]
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons (6H): Multiple signals in the δ 7.0-8.5 ppm range, exhibiting complex splitting patterns (doublets, triplets, multiplets) characteristic of a substituted naphthalene ring.[10] Amine Protons (2H): A broad singlet, typically in the δ 4.0-5.5 ppm range, whose chemical shift can be concentration-dependent and which is D₂O exchangeable. Methyl Protons (3H): A sharp singlet around δ 3.9 ppm, indicative of an ester methyl group.[10] |
| ¹³C NMR | Aromatic Carbons (10C): Multiple signals in the δ 110-150 ppm region.[11] Ester Carbonyl (1C): A signal in the downfield region, approximately δ 165-175 ppm. Methyl Carbon (1C): A signal in the upfield region, around δ 50-55 ppm. |
| FT-IR | N-H Stretch: Two characteristic sharp peaks in the 3300-3500 cm⁻¹ region for the primary amine. C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹ for the ester carbonyl. C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region. Aromatic C=C and C-H Stretches: Multiple absorptions characteristic of the aromatic ring.[12] |
| Mass Spec (EI) | Molecular Ion (M⁺): A prominent peak at m/z = 201, corresponding to the molecular weight of the compound.[13] Key Fragments: Expect fragmentation patterns involving the loss of the methoxy group (-OCH₃, m/z = 170) or the entire methyl carboxylate group (-COOCH₃, m/z = 142). |
Applications in Research and Drug Development
Methyl 1-amino-2-naphthoate is not just a laboratory curiosity; it is a platform molecule with significant potential in several high-value applications.
Intermediate for Dyes and Fluorescent Probes
The primary amino group on the naphthalene scaffold makes this compound an excellent precursor for the synthesis of azo dyes.[2] The diazotization of the amine followed by coupling with electron-rich aromatic compounds yields intensely colored products. Furthermore, the inherent fluorescence of the naphthalene core can be modulated by derivatization, making it a building block for creating novel fluorescent probes used in cellular imaging and biochemical assays.[2]
Scaffold in Medicinal Chemistry
The aminonaphthoate core is a privileged scaffold in medicinal chemistry. Naphthalene derivatives are known to exhibit a wide range of biological activities.[14] This specific isomer can be used to synthesize compounds targeting various biological pathways. For instance, related naphthol derivatives have been investigated for their anti-inflammatory properties by inhibiting pathways like NF-κB and MAPK.[15] The amino group provides a convenient handle for amide bond formation, allowing for the exploration of a vast chemical space through combinatorial chemistry to generate libraries of drug candidates. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, further expanding its synthetic utility.
Safety, Handling, and Storage
Adherence to proper safety protocols is mandatory when working with any chemical intermediate. The following guidelines are synthesized from available Safety Data Sheets (SDS).[16]
| Aspect | Recommendation | Rationale and Source(s) |
| Hazards | May be harmful if swallowed, inhaled, or absorbed through the skin.[16] Causes skin and serious eye irritation.[1][17] | To prevent accidental exposure and adverse health effects. |
| Handling | Use in a well-ventilated area or under a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE): safety goggles, gloves, and a lab coat.[6] Avoid generating dust. | To minimize inhalation and contact with skin and eyes. |
| Storage | Keep container tightly closed. Store in a cool, dry, and well-ventilated place away from heat and sources of ignition.[16] | To maintain chemical stability and prevent accidental ignition. |
| First Aid | Eyes: Rinse cautiously with water for several minutes.[17] Skin: Wash off with soap and plenty of water.[16] Inhalation: Move person to fresh air.[16] Ingestion: Rinse mouth with water and seek immediate medical attention.[16] | To mitigate injury in case of accidental exposure. |
References
- A-Frame Chemical Corp. (n.d.). Safety Data Sheet.
- AiFChem. (2025, October 27). 35092-83-2 | Methyl 1-amino-2-naphthoate.
- MilliporeSigma. (2025, December 26). SAFETY DATA SHEET.
- ChemicalBook. (2025, July 16). Methyl 1-aMino-2-naphthoate | 35092-83-2.
- Fisher Scientific. (2025, December 26). SAFETY DATA SHEET - Methyl 2-naphthoate.
- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - 1-Amino-2-naphthol hydrochloride.
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Olyaei, A., & Sadeghpour, M. (2019). Recent advances in the synthesis and synthetic applications of Betti base (aminoalkylnaphthol) and bis-Betti base derivatives. RSC Advances. Retrieved February 15, 2026, from [Link]
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PubChem. (n.d.). Methyl 6-amino-2-naphthoate. Retrieved February 15, 2026, from [Link]
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PrepChem. (n.d.). Synthesis of Methyl 6-hydroxy-2-naphthoate. Retrieved February 15, 2026, from [Link]
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Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195–208. Retrieved February 15, 2026, from [Link]
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MySkinRecipes. (n.d.). Methyl 1-amino-2-naphthoate. Retrieved February 15, 2026, from [Link]
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Zhang, J. Y., Jin, H., Wang, G. F., et al. (2011). Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways. Inflammation Research, 60(9), 851–859. Retrieved February 15, 2026, from [Link]
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Kersting, G., et al. (2012). NMR-spectroscopic analysis of mixtures: from structure to function. PMC. Retrieved February 15, 2026, from [Link]
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Yurdakul, Ş., & Çinar, M. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. DergiPark. Retrieved February 15, 2026, from [Link]
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de Oliveira, V. E., & de Oliveira, P. S. M. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. Retrieved February 15, 2026, from [Link]
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Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved February 15, 2026, from [Link]
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